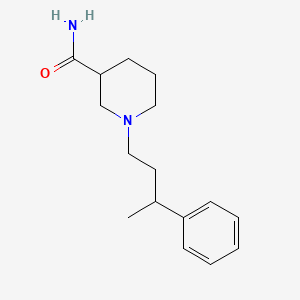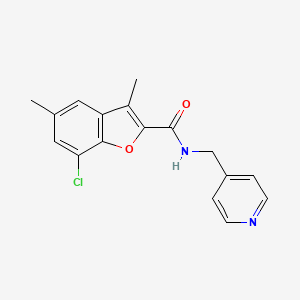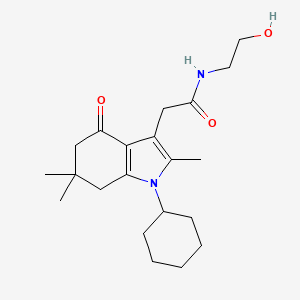
1-(3-phenylbutyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenylbutyl)-3-piperidinecarboxamide, also known as PPCC, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has been extensively researched for its potential use in various scientific applications, including medicinal chemistry, neuroscience, and pharmacology. In
作用機序
1-(3-phenylbutyl)-3-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various physiological and pathological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular calcium signaling. By blocking the sigma-1 receptor, 1-(3-phenylbutyl)-3-piperidinecarboxamide can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. In animal studies, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. 1-(3-phenylbutyl)-3-piperidinecarboxamide has also been found to decrease the release of glutamate, an excitatory neurotransmitter that is implicated in various neurological disorders. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been found to have analgesic properties, which may be due to its modulation of the sigma-1 receptor.
実験室実験の利点と制限
1-(3-phenylbutyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying various neurological processes. However, 1-(3-phenylbutyl)-3-piperidinecarboxamide also has some limitations. It has been found to have poor solubility in water, which may limit its use in certain experiments. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has not been extensively studied in humans, and its potential therapeutic effects in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 1-(3-phenylbutyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective sigma-1 receptor antagonists, which may have improved therapeutic effects. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide may be useful in studying the role of the sigma-1 receptor in various neurological disorders, including depression and anxiety. Finally, 1-(3-phenylbutyl)-3-piperidinecarboxamide may have potential use in combination therapy with other drugs for the treatment of various neurological disorders.
合成法
1-(3-phenylbutyl)-3-piperidinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a suitable protecting group. The second step is the alkylation of the protected piperidine with 3-phenylbutyl bromide. The third step involves the deprotection of the amine group, followed by the carboxylation of the amine with carbon dioxide. The final step is the deprotection of the carboxamide group to yield 1-(3-phenylbutyl)-3-piperidinecarboxamide.
科学的研究の応用
1-(3-phenylbutyl)-3-piperidinecarboxamide has been extensively researched for its potential use in various scientific applications. It has been found to have potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(3-phenylbutyl)-3-piperidinecarboxamide has also been studied for its potential use in pain management, as it has been found to have analgesic properties. Additionally, 1-(3-phenylbutyl)-3-piperidinecarboxamide has been investigated for its potential use as a tool in studying the function of various neurotransmitter systems in the brain.
特性
IUPAC Name |
1-(3-phenylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(14-6-3-2-4-7-14)9-11-18-10-5-8-15(12-18)16(17)19/h2-4,6-7,13,15H,5,8-12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKAIBNMCHHLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylbutyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)

![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)
![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)